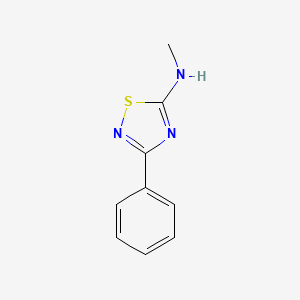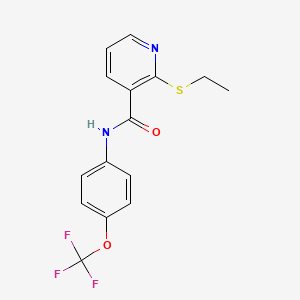![molecular formula C24H19N3O2S2 B2919785 N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide CAS No. 477868-81-8](/img/structure/B2919785.png)
N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide” is a chemical compound with the molecular formula C25H18F3N3O2S2 and a molecular weight of 513.55 . It is a potential candidate for future antimicrobial applications .
Physical and Chemical Properties Analysis
This compound has a predicted density of 1.46±0.1 g/cm3 and a predicted acidity coefficient (pKa) of 12.62±0.70 .Wissenschaftliche Forschungsanwendungen
Antiviral and Antimicrobial Properties
Compounds related to N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide have demonstrated potential antiviral activities. Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, sharing a core structural motif, have shown efficacy against a variety of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona, among others. These compounds were identified through microwave-assisted synthesis and characterized for their antiviral properties in cell culture (Selvam et al., 2007).
Additionally, quinazolinone derivatives have exhibited significant antimicrobial activity, including antibacterial and antifungal effects. For example, novel 6,8-dibromo-4(3H)quinazolinone derivatives have been synthesized and tested for their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. These compounds have shown promising minimum inhibitory concentrations, indicating strong antimicrobial potential (Mohamed et al., 2010).
Antitumor Activity
Quinazolin-4-one-based compounds, including those related to the molecule of interest, have demonstrated significant antitumor properties. Research on water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, has shown high growth-inhibitory activity against tumor cells. These analogues exhibit unique biochemical characteristics, such as delayed, non-phase-specific cell-cycle arrest, and improved cytotoxicity compared to CB30865, highlighting their potential for in vivo antitumor evaluation (Bavetsias et al., 2002).
Enzyme Inhibition and Biological Activities
Studies have also focused on the synthesis and biological activities of quinazoline derivatives, exploring their roles as enzyme inhibitors and in various pharmacological screenings. For instance, 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, structurally related to the compound , have been synthesized as potential inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis. These compounds have shown promising results in inhibiting tumor and/or bacterial growth, underscoring the versatility of quinazoline derivatives in medicinal chemistry (Gangjee et al., 1996).
Eigenschaften
IUPAC Name |
N-[2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S2/c28-22(16-8-2-1-3-9-16)25-20-12-6-7-13-21(20)30-14-17-15-31-24-26-19-11-5-4-10-18(19)23(29)27(17)24/h1-13,17H,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPUEBJUZXYSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-N2-[2-(2-chlorophenoxy)pyridin-4-yl]pyridine-2,5-dicarboxamide](/img/structure/B2919703.png)

![ethyl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B2919706.png)
![1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2919708.png)
![2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2919709.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2919712.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-morpholinophenyl)methanone](/img/structure/B2919713.png)
![2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2919714.png)

![8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2919716.png)
![2-(4-chloro-2-methylphenoxy)-N-[(cyclohexylcarbamothioyl)amino]acetamide](/img/structure/B2919718.png)

